N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide
Description
N'-[(E)-(4-Chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base derivative synthesized via the condensation of a substituted aromatic aldehyde (4-chloro-3-nitrobenzaldehyde) with a heterocyclic carbohydrazide (2-methylfuran-3-carbohydrazide). The compound features an (E)-configured imine bond (C=N) linking the 4-chloro-3-nitrophenyl group to the 2-methylfuran-3-carbohydrazide moiety. Its molecular structure is characterized by electron-withdrawing substituents (chloro and nitro groups) on the phenyl ring, which may influence electronic properties, solubility, and biological interactions.
However, explicit biological data for this compound are absent in the provided evidence.
Properties
Molecular Formula |
C13H10ClN3O4 |
|---|---|
Molecular Weight |
307.69 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C13H10ClN3O4/c1-8-10(4-5-21-8)13(18)16-15-7-9-2-3-11(14)12(6-9)17(19)20/h2-7H,1H3,(H,16,18)/b15-7+ |
InChI Key |
CYAJISAGHCQDHC-VIZOYTHASA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The nitro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as an enzyme inhibitor and in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, it can interact with cellular pathways involved in oxidative stress and inflammation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Table 2: Reported Bioactivities of Related Hydrazide Derivatives
Key Observations:
- Antibacterial Potential: Derivatives with electron-withdrawing groups (e.g., nitro, chloro) often exhibit enhanced antibacterial activity due to increased membrane permeability. For example, pyridine-3-carbohydrazides showed MIC values as low as 12.5 µg/mL against Gram-positive bacteria .
- Anti-inflammatory Activity : The trimethoxyphenyl-pyrazinecarbohydrazide hybrid demonstrated efficacy in chronic inflammation models, suggesting that nitro-substituted analogs like the target compound could share similar mechanisms .
Physicochemical and Crystallographic Insights
- Crystallography : Analogous compounds (e.g., Schiff bases in ) are often analyzed using SHELX software for structure refinement. The (E)-configuration of the imine bond is confirmed via X-ray crystallography in some cases .
- Hydrogen Bonding : Substituents like hydroxy and methoxy groups facilitate intermolecular hydrogen bonding, influencing crystal packing and solubility. The target’s nitro and chloro groups may instead favor halogen bonding or π-π interactions .
Biological Activity
N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a complex organic compound that has garnered attention due to its potential biological activities. This paper aims to summarize the existing research on its biological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C17H14ClN4O3
- Molecular Weight: 356.8 g/mol
- IUPAC Name: N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-methylfuran-3-carbohydrazide
Biological Activity Overview
The compound has shown promise in various biological assays, indicating potential applications in medicinal chemistry. The following sections detail its activities against different biological targets.
Antimicrobial Activity
Preliminary studies have indicated that this compound exhibits antimicrobial properties. For instance, it has been tested against several bacterial strains, showing significant inhibitory effects comparable to conventional antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 25 | 100 |
| Staphylococcus aureus | 22 | 100 |
| Bacillus subtilis | 20 | 100 |
Anticancer Activity
Research has also focused on the anticancer potential of this compound. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including ovarian and prostate cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PA1 (Ovarian) | 15 | Induction of apoptosis |
| PC3 (Prostate) | 18 | Cell cycle arrest |
| DU145 (Prostate) | 20 | Inhibition of kinase activity |
The mechanism through which this compound exerts its biological effects involves several pathways:
- Cyclooxygenase Inhibition: The compound selectively inhibits the COX-2 enzyme, which is implicated in inflammatory processes.
- Apoptosis Induction: It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity: The compound may also exhibit antioxidant properties, reducing oxidative stress within cells.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Study by Kaissy et al. (2015): This study reported the synthesis and evaluation of various derivatives, including this compound, highlighting its significant antibacterial and anticancer properties .
- Research on Antitumor Effects: A study exploring the effects on A549 lung carcinoma cell lines found that this compound effectively reduced cell viability with an IC50 value of 5.9 µg/mL .
- Mechanistic Insights: Investigations into the molecular interactions revealed that the presence of electron-withdrawing groups enhances its biological activity by increasing the basicity and reactivity of the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
